molecular formula C26H35FO8S B193704 Betamethasone 17-Propionate 21-Mesylate CAS No. 15423-80-0

Betamethasone 17-Propionate 21-Mesylate

Cat. No. B193704
CAS RN: 15423-80-0
M. Wt: 526.6 g/mol
InChI Key: LJIXIWVFIFXMTE-SOMXGXJRSA-N
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Description

Betamethasone 17-Propionate 21-Mesylate is a synthetic glucocorticoid . It is the 21-mesylate analogue of Betamethasone 17-Acetate . It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, reduces capillary permeability, and prevents or controls inflammation .


Molecular Structure Analysis

The molecular formula of Betamethasone 17-Propionate 21-Mesylate is C26H35FO8S . The compound has a molecular weight of 526.6 g/mol . The structure of the compound can be represented by the SMILES notation: CCC(=O)O[C@@]1(C@HC=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C .

Scientific Research Applications

1. Detection in Cosmetic Products

Betamethasone propionate, a form of betamethasone, has been detected in cosmetics labeled to contain zinc pyrithione, despite no indication of this compound on the label. This detection was achieved using methods like thin-layer chromatography and high-performance liquid chromatography (HPLC), further confirmed by NMR and MS spectrometry (Lee et al., 2009).

2. Formulation Challenges and Stability Studies

The formulation of betamethasone-17-valerate presents significant challenges due to its susceptibility to isomerization in aqueous environments. This research indicates the importance of cream formulation on the stability and isomerization rate of betamethasone valerate, with implications for clinical potency (Byrne et al., 2017).

3. Permeation Enhancers in Semisolid Formulations

Studies have shown that conventional penetration enhancers like isopropyl alcohol and isopropyl myristate can significantly augment the permeation of betamethasone-17-valerate in semisolid pharmacopoeia bases, leading to enhanced drug delivery through the skin (Mitriaikina & Müller-Goymann, 2007).

4. Analytical Methods for Betamethasone Derivatives

Techniques like TLC-densitometry have been developed for the qualitative analysis of betamethasone and its related compounds in pharmaceutical preparations, contributing to quality control and formulation research (Dołowy & Pyka, 2014).

5. Kinetics of Thermal Degradation

Research on the kinetics of thermal degradation of betamethasone valerate and dipropionate has explored factors like pH, media, and ionic strength, offering insights into the stability and handling of these compounds (Khattak et al., 2012).

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIXIWVFIFXMTE-SOMXGXJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514069
Record name (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone 17-Propionate 21-Mesylate

CAS RN

15423-80-0
Record name (11beta,16beta)-9-Fluoro-11-hydroxy-16-methyl-21-((methylsulfonyl)oxy)-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-21-[(methylsulfonyl)oxy]-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA4A80ZP11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LSS Reddy, CM Chetty - researchgate.net
A sensitive, selective and efficient extraction method was developed for the estimation of Clobetasol and its impurities in 0.05% ointment by using RP-HPLC method. The impurities and …
Number of citations: 0 www.researchgate.net

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